2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride properties
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride properties
An In-Depth Technical Guide to 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride (PDEA) for Advanced Biomedical Applications
Introduction
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride (PDEA), also known as Pyridyldithioethylamine hydrochloride (PDA-HCl), is a pivotal heterobifunctional crosslinking reagent in the fields of drug delivery, bioconjugation, and materials science.[1][2] Its unique structure, featuring a primary amine and a reactive pyridyl disulfide group, allows for the covalent linkage of molecules to thiol-containing entities through a highly specific thiol-disulfide exchange reaction. This guide provides a comprehensive overview of PDEA's properties, core chemical principles, and field-proven applications, designed for researchers and scientists in drug development. The content herein emphasizes the mechanistic rationale behind its use and provides validated protocols for its successful implementation.
Physicochemical Properties of PDEA
A thorough understanding of PDEA's fundamental properties is critical for its effective application in experimental design. These properties dictate its solubility, stability, and reactivity in various systems.
| Property | Value | Source(s) |
| Chemical Structure | C₇H₁₁ClN₂S₂ | [2][] |
| IUPAC Name | 2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride | [] |
| Synonyms | PDA-HCl, 2-(2-Pyridyldithio)ethylamine Hydrochloride, Pyridyldithioethylamine hydrochloride | [2][][4] |
| Molecular Weight | 222.76 g/mol | [] |
| Appearance | White to off-white solid/crystals | [][5] |
| Melting Point | 124-126 °C | [2][4] |
| Solubility | Slightly soluble in Water, Methanol, and DMSO | [2][] |
| Storage Conditions | Room Temperature, Inert atmosphere | [2] |
Core Chemistry: The Thiol-Disulfide Exchange Reaction
The primary utility of PDEA stems from the reactivity of its pyridyl disulfide bond. This group readily reacts with free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins or on thiol-modified surfaces. This reaction is a thiol-disulfide exchange, which proceeds via an SN2 nucleophilic attack mechanism.[6][7]
The process is initiated by a deprotonated thiol group (thiolate anion), which acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond of PDEA.[6] This leads to the formation of a new, stable disulfide bond between the target molecule and the ethanamine portion of PDEA, with the concurrent release of pyridine-2-thione. This reaction is highly efficient under mild physiological conditions (neutral to slightly basic pH).[6]
Bioconjugation and Surface Functionalization
The pyridyl disulfide group is an excellent handle for bioconjugation, allowing for the stable yet reversible attachment of molecules. [8][9]This is particularly useful for:
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Immobilizing Peptides and Proteins: Attaching targeting ligands (e.g., peptides) to the surface of nanoparticles or liposomes to enhance their specificity for target tissues. [10]* Creating Antibody-Drug Conjugates (ADCs): While other chemistries are common, disulfide linkers derived from reagents like PDEA can be used to attach cytotoxic drugs to antibodies. The disulfide bond is relatively stable in circulation but can be cleaved inside a cell where the reducing environment (high glutathione concentration) facilitates drug release. [11]* Functionalizing Surfaces: Modifying sensor chips or other materials to immobilize thiol-containing biomolecules for diagnostic or analytical purposes. [12]
Experimental Protocols
The following protocols provide a framework for the practical application of PDEA. They are designed as self-validating systems, where the outcome of each major step is confirmed by characterization.
Protocol 1: Synthesis of PDEA-Functionalized Polymeric Nanoparticles for Drug Delivery
This protocol describes the creation of pH-responsive nanoparticles using a PDEA-containing polymer via the emulsification-solvent evaporation method. [13][14] Objective: To synthesize and characterize drug-loaded, pH-sensitive nanoparticles.
Materials:
-
PDEA-co-polymer (e.g., a copolymer of PDEA and a biodegradable polymer like PLGA or PCL)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Dichloromethane (DCM) or Chloroform
-
Polyvinyl alcohol (PVA) aqueous solution (e.g., 2.5% w/v)
-
Deionized water
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Methodology:
-
Preparation of Organic Phase:
-
Dissolve 30-50 mg of the PDEA-co-polymer and 5-10 mg of the hydrophobic drug in 1-2 mL of DCM. Vortex until fully dissolved.
-
Causality Check: Using a volatile organic solvent is crucial for its eventual removal by evaporation, which is what drives nanoparticle formation.
-
-
Emulsification:
-
Add the organic phase dropwise to 5-10 mL of the aqueous PVA solution while sonicating on an ice bath.
-
Sonicate for 3-5 minutes at high intensity to form a stable oil-in-water (o/w) emulsion.
-
Causality Check: Sonication provides the energy needed to break the organic phase into nano-sized droplets. PVA acts as a surfactant, stabilizing these droplets and preventing their coalescence. [15]
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours (or overnight) to allow the DCM to evaporate.
-
This process causes the polymer to precipitate from the droplets, forming solid nanoparticles.
-
-
Nanoparticle Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 20-30 minutes.
-
Discard the supernatant, which contains residual PVA and unloaded drug.
-
Resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times to ensure purity.
-
Finally, resuspend the purified nanoparticles in an appropriate buffer or lyophilize for long-term storage.
-
-
Characterization and Validation:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge. At pH 7.4, a slightly negative or neutral zeta potential is expected. At pH 5.5, a shift to a positive zeta potential should be observed, confirming the protonation of PDEA.
-
Morphology: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the nanoparticle shape and size distribution. [13] * Drug Loading and Encapsulation Efficiency: Quantify the amount of drug in the nanoparticles using UV-Vis spectrophotometry or HPLC after dissolving a known mass of lyophilized nanoparticles in a suitable solvent.
-
In Vitro Drug Release: Incubate the drug-loaded nanoparticles in PBS at pH 7.4 and pH 5.5. At predetermined time points, collect aliquots and measure the released drug concentration. A significantly faster release profile at pH 5.5 validates the pH-responsive nature of the formulation. [16]
-
Protocol 2: Characterization by FT-IR Spectroscopy
Objective: To confirm the successful incorporation of PDEA into a polymer backbone or its conjugation to a surface.
Methodology:
-
Sample Preparation: Prepare pellets of the starting materials (e.g., base polymer) and the final PDEA-functionalized product using potassium bromide (KBr).
-
Data Acquisition: Obtain the Fourier-Transform Infrared (FT-IR) spectra for all samples over a range of 4000-400 cm⁻¹.
-
Data Interpretation and Validation:
-
Compare the spectrum of the final product with the starting materials.
-
Look for the appearance of characteristic peaks corresponding to the pyridine ring from PDEA (e.g., C=N and C=C stretching vibrations typically around 1590-1430 cm⁻¹).
-
The presence of these new peaks in the final product, which are absent in the starting material, provides strong evidence of successful functionalization. [16]
-
Safety and Handling
As with any chemical reagent, proper safety precautions are essential.
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes. [4]Avoid the formation of dust and aerosols. [4]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [2][4]For long-term stability, storage under an inert atmosphere is recommended. [2]* Regulatory: Note that in some regions, the acronym "PDEA" refers to governmental drug enforcement agencies. [17][18]It is crucial to use the full chemical name or CAS number (106139-15-5) in official documentation to avoid confusion.
Conclusion
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride is a powerful and versatile reagent for creating advanced and intelligent biomedical systems. Its reliability in thiol-disulfide exchange reactions and the pH-responsive nature of its amine group enable the rational design of targeted drug delivery vehicles, sophisticated bioconjugates, and functionalized materials. By understanding the core chemical principles and employing validated protocols for synthesis and characterization, researchers can effectively leverage the unique properties of PDEA to drive innovation in drug development and nanotechnology.
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